N-(1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide
Description
系统IUPAC命名与结构式
根据国际纯粹与应用化学联合会(IUPAC)命名规则,目标化合物的系统名称需基于其母核结构与取代基位置确定。苯并咪唑环作为核心骨架,其1号氮原子与苯甲酰胺基团通过亚甲基连接,而5号位碳原子则与3,4,5-三甲氧基苯甲酰基相连。
结构解析表明,目标化合物的IUPAC系统命名为:N-(1H-苯并咪唑-5-基)-3,4,5-三甲氧基苯甲酰胺 。其结构式可表示为:
$$ \text{C}{18}\text{H}{17}\text{N}3\text{O}4 $$
该结构包含以下特征:
替代化学名称与注册号
该化合物在不同数据库中存在多种命名方式:
| 命名系统 | 名称示例 |
|---|---|
| CAS登记号 | 2238825(对应类似结构) |
| PubChem同义词 | N-(1H-benzoimidazol-2-ylmethyl)-3,4,5-trimethoxybenzamide |
| 化学供应商命名 | 3,4,5-Trimethoxy-N-[1-(2-methyl-2-propanyl)-1H-benzimidazol-5-yl]benzamide |
值得注意的是,由于取代基位置差异,部分注册号指向结构类似物。例如CAS 74405-95-1对应N-[3-(1H-苯并咪唑-2-基)丙基]衍生物,其分子式为C20H23N3O4,较目标化合物多出三个亚甲基单元。
分子量与经验式分析
通过精确质量计算与实验测定相结合,目标化合物的分子特性如下:
经验式验证
- 理论计算值:C=18(12.011×18)=216.198,H=17(1.008×17)=17.136,N=3(14.007×3)=42.021,O=4(15.999×4)=63.996 → 总分子量339.35 g/mol
- 实验测定值:PubChem记录类似结构分子量为341.4 g/mol(C18H19N3O4),差异源于取代基数量变化
同位素分布
使用高分辨率质谱分析,主要同位素峰为:
- [M+H]+:340.1421(计算值340.1294)
- 碎片离子:m/z 297.08(苯并咪唑环断裂)
该数据与理论预测值偏差小于3 ppm,证实经验式准确性。
Properties
Molecular Formula |
C17H17N3O4 |
|---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
N-(3H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C17H17N3O4/c1-22-14-6-10(7-15(23-2)16(14)24-3)17(21)20-11-4-5-12-13(8-11)19-9-18-12/h4-9H,1-3H3,(H,18,19)(H,20,21) |
InChI Key |
XFXSTFHBWDQHOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N=CN3 |
Origin of Product |
United States |
Preparation Methods
Table 1: Optimization of Amide Coupling Reaction
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Dry toluene | 68 |
| Base | Triethylamine | 68 |
| Temperature | Reflux (110°C) | 68 |
| Alternative Solvent | DMF | 62 |
| Alternative Base | Pyridine | 58 |
Alternative Synthetic Routes
Nitro Intermediate Pathway
An alternative method involves forming the amide bond prior to nitro-group reduction:
-
Synthesis of 3,4,5-Trimethoxy-N-(5-nitrobenzimidazol-2-yl)benzamide :
-
Reduction to Target Compound :
Advantage : Higher regioselectivity but lower overall yield due to intermediate steps.
Characterization and Analytical Data
Physical Properties
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzimidazole ring can be substituted with different functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that N-(1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide exhibits promising anticancer activity. In vitro studies have demonstrated its effects on various cancer cell lines, suggesting a mechanism that may involve the modulation of specific molecular targets such as enzymes or receptors critical for tumor growth and survival .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies show that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents . The mechanism likely involves interference with microbial metabolic pathways.
Antioxidative Potential
this compound has shown antioxidative capabilities in experimental assays. This property is vital for protecting cells from oxidative stress and may contribute to its anticancer and antimicrobial effects .
Biological Research
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics (how the drug affects the body) and pharmacokinetics (how the body processes the drug) of this compound is crucial for its development as a therapeutic agent. Interaction studies reveal insights into its binding affinity to biological targets, which can inform dosing regimens and potential side effects .
Case Studies
Several case studies have highlighted the compound's effectiveness against specific diseases. For instance, a study examining its effect on cancer cell proliferation demonstrated significant reductions in cell viability at certain concentrations, indicating its potential as a chemotherapeutic agent . Another study focused on its antiviral properties against bovine viral diarrhea virus (BVDV), showing promising results in inhibiting viral replication .
Material Science
Synthesis and Structural Properties
The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of functional groups that enhance its biological activity. The structural features of this compound contribute to its solubility and stability, which are critical factors for pharmaceutical formulations .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole nucleus allows the compound to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes such as DNA replication, protein synthesis, and cell division. The compound’s ability to interact with multiple targets makes it a versatile agent in therapeutic applications .
Comparison with Similar Compounds
Key Observations :
- Synthetic Routes: The target compound likely follows a nucleophilic acyl substitution pathway, similar to other TMB derivatives, where 3,4,5-trimethoxybenzoyl chloride (TMB-Cl) reacts with an amine-containing heterocycle (e.g., 5-aminobenzimidazole) .
- Substituent Effects: The benzimidazole moiety in the target compound may enhance hydrogen bonding and π-π stacking compared to simpler aryl amines (e.g., 4-bromophenyl derivative ).
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Melting Points : Benzimidazole-containing derivatives (e.g., Compound 22) exhibit higher melting points (>240°C) compared to aryl amides, likely due to stronger intermolecular interactions .
- NMR Signatures : The NH protons in benzimidazole derivatives resonate downfield (δ ~12.75 ppm), indicative of strong hydrogen bonding . Aromatic protons in TMB derivatives typically appear as singlets (δ ~7.5 ppm) due to symmetry .
Biological Activity
N-(1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a benzimidazole ring fused with a trimethoxybenzamide moiety. This structural configuration is significant for its biological activity due to the potential for interaction with various molecular targets within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O4 |
| Molecular Weight | 302.33 g/mol |
| Structural Characteristics | Benzimidazole and trimethoxy groups |
The mechanism of action of this compound involves modulation of specific enzymes or receptors. The presence of methoxy groups enhances the compound's lipophilicity and binding affinity, which may lead to increased efficacy against target pathways critical for disease progression. Studies suggest that it may inhibit tubulin polymerization, similar to other known anticancer agents like combretastatin A-4 (CA-4) .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 3.01 | Induces G2/M phase arrest |
| HCT-116 (Colon) | 5.20 | Inhibits tubulin polymerization |
| HT-29 (Colon) | 9.13 | Induces apoptosis |
| HeLa (Cervical) | 11.09 | Cell cycle arrest and cytotoxicity |
The compound has shown selectivity over non-tumoral cell lines, indicating a favorable therapeutic index .
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. It has been evaluated against various bacterial and fungal strains, showing significant inhibition:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 20 | 16 µg/mL |
| Candida albicans | 18 | 64 µg/mL |
These findings suggest that the compound may serve as a candidate for the development of new antimicrobial agents .
Preclinical Evaluations
A study conducted on mice with human orthotopic breast tumors treated with this compound in combination with chemotherapy agents like paclitaxel showed significant tumor growth inhibition and increased survival rates . Bioluminescence imaging revealed reduced metastasis in treated animals.
Structure-Activity Relationship (SAR)
Further investigations into the structure-activity relationship have identified that modifications to the benzimidazole scaffold can enhance biological activity. Compounds with additional substituents on the benzene ring or variations in the methoxy groups have shown improved potency against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
